N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C15H18F5NO and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide is 323.13085501 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Rhodium-catalyzed Synthesis
Research demonstrates the utility of substituted pentafluorobenzenes, like N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide, in rhodium-catalyzed synthesis. Specifically, these compounds react with sulfur to produce bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides efficiently at temperatures ranging from room temperature to 80 °C. This process highlights the compound's reactivity and potential applications in synthesizing diaryl sulfides, important intermediates in pharmaceuticals and agrochemicals (Arisawa, Ichikawa, & Yamaguchi, 2012).
Lewis Acid Application
Another study explores the use of pentafluorophenyl groups as Lewis acids to stabilize specific molecular conformations. For instance, N-(pyrimidin-2-yl)pentafluorobenzamide demonstrates a preference for a cis amide bond conformation in solid state, attributed to the Lewis acid nature of the pentafluorophenyl group. This unique property could have implications in designing molecules with precise geometries for specific chemical or biological activities (Forbes, Beatty, & Smith, 2001).
Iron-Catalyzed Fluorination
Research on iron-catalyzed, amide-directed fluorination of C-H bonds introduces a mild method that uses compounds similar to N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide for chemoselective fluorine transfer. This method showcases broad substrate scope and functional group tolerance, offering a greener alternative to traditional noble metal-catalyzed processes for incorporating fluorine into organic molecules, which is crucial for pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).
Photocatalytic Applications
Another area of interest is the photocatalytic degradation of pollutants, where the structural characteristics of compounds like N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide may play a role in enhancing the efficiency of photocatalysts. This application underscores the potential environmental benefits of utilizing such compounds in water treatment and pollution control technologies, although specific studies on N,N-di-sec-butyl-2,3,4,5,6-pentafluorobenzamide were not found, similar compounds have been explored for these purposes (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Properties
IUPAC Name |
N,N-di(butan-2-yl)-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F5NO/c1-5-7(3)21(8(4)6-2)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLDUEJQTWWISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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